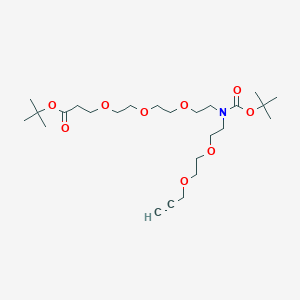

N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester

描述

N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester (CAS 2093152-78-2) is a branched polyethylene glycol (PEG) derivative designed for applications in PROTACs (Proteolysis-Targeting Chimeras) and bioconjugation. Its structure features three key functional groups:

- Propargyl group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry .

- Boc-protected amine: Provides stability during synthesis and allows selective deprotection under acidic conditions .

- t-Butyl ester: Offers protection for carboxylic acid, which can be removed under mild acidic conditions .

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO9/c1-8-12-29-16-18-31-14-10-26(23(28)35-25(5,6)7)11-15-32-19-21-33-20-17-30-13-9-22(27)34-24(2,3)4/h1H,9-21H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUDPFZOQSQYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCC#C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Propargyl-PEG2 Segment

The synthesis begins with the preparation of the propargyl-terminated PEG2 linker. Propargyl bromide is reacted with a PEG2 diol (e.g., HO-PEG2-OH) under basic conditions, typically using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the PEG2 diol attack the electrophilic carbon of propargyl bromide. Excess propargyl bromide ensures mono-functionalization, while the base scavenges hydrogen bromide (HBr) byproduct. The product, propargyl-PEG2-OH, is purified via silica gel chromatography or precipitation in cold diethyl ether.

Key Reaction Parameters

Esterification to Install the t-Butyl Ester

The final step introduces the t-butyl ester group to the terminal carboxylic acid of the PEG3 segment. The carboxylic acid is first activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then treated with excess t-butanol in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The t-butyl ester provides acid-labile protection, enabling mild deprotection (e.g., with trifluoroacetic acid) for subsequent functionalization.

Optimized Parameters

-

Activation: SOCl₂ (2.0 equiv), reflux in DCM for 2 hours

-

Esterification: t-butanol (5.0 equiv), DMAP (0.1 equiv), 0°C to room temperature, 6–8 hours

-

Purification: Column chromatography (hexane/ethyl acetate gradient)

Structural and Analytical Characterization

The final product is validated using spectroscopic and chromatographic techniques to confirm identity and purity:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₅H₄₅NO₉ | High-Resolution Mass Spec |

| Molecular Weight | 503.6 g/mol | ESI-MS |

| Purity | >98% | HPLC (C18 column, 220 nm) |

| Functional Groups | Propargyl, Boc, t-butyl ester | ¹H/¹³C NMR, IR |

¹H NMR Key Signatures

-

Propargyl Protons: δ 2.45–2.55 ppm (triplet, -C≡CH₂)

-

Boc Group: δ 1.45 ppm (singlet, (CH₃)₃C)

-

t-Butyl Ester: δ 1.40 ppm (singlet, (CH₃)₃CO)

IR Spectroscopy

-

Sharp peak at ~3300 cm⁻¹ (alkyne C-H stretch)

-

Strong absorbance at ~1700 cm⁻¹ (ester C=O)

Challenges and Optimization Strategies

Boc Group Stability

The Boc group is susceptible to premature deprotection under acidic conditions. To preserve integrity:

t-Butyl Ester Hydrolysis

The t-butyl ester may hydrolyze during storage or handling. Stabilization methods include:

-

Anhydrous Storage: Storing the compound at -20°C under argon.

-

Lyophilization: Freeze-drying the final product to remove residual moisture.

Applications in PROTAC Synthesis

The compound’s orthogonal protecting groups make it ideal for constructing PROTACs:

-

Click Chemistry: The propargyl group reacts with azide-functionalized E3 ligase ligands via Cu(I)-catalyzed azide-alkyne cycloaddition.

-

Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, exposing the amine for coupling to target protein ligands.

-

t-Butyl Ester Cleavage: Mild acidic conditions (e.g., HCl/dioxane) liberate the carboxylic acid for further functionalization.

Comparative Analysis of Synthetic Routes

| Parameter | Propargyl-PEG2 Formation | Boc-PEG3 Coupling | t-Butyl Esterification |

|---|---|---|---|

| Key Reagent | Propargyl bromide | EDC/NHS | SOCl₂/t-butanol |

| Reaction Time | 4–6 hours | 12–18 hours | 8–10 hours |

| Purification Method | Silica chromatography | Precipitation | Column chromatography |

| Critical Challenge | Di-propargylation | Boc hydrolysis | Ester hydrolysis |

化学反应分析

Types of Reactions

N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester undergoes various chemical reactions, including:

Click Chemistry: The alkyne group reacts with azide-bearing compounds in copper-catalyzed azide-alkyne Click Chemistry reactions to form stable triazole linkages.

Substitution Reactions: The amino group can participate in substitution reactions with carboxylic acids, activated NHS esters, and carbonyls.

Common Reagents and Conditions

Copper Catalysts: Used in azide-alkyne Click Chemistry reactions.

Bases: Such as potassium carbonate and triethylamine, used in various steps of the synthesis.

Protecting Groups: Di-tert-butyl dicarbonate (Boc2O) for Boc protection.

Major Products Formed

Triazole Linkages: Formed through Click Chemistry reactions.

Substituted Products: Formed through reactions with carboxylic acids, activated NHS esters, and carbonyls.

科学研究应用

PROTAC Development

N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules consist of two distinct ligands connected by the PEG linker, enabling selective degradation of target proteins via the ubiquitin-proteasome system. Research has demonstrated that PROTACs utilizing this linker can effectively degrade oncogenic proteins, leading to significant anti-tumor activity in preclinical models .

Bioconjugation

The propargyl group allows for efficient bioconjugation with azide-bearing compounds. This property is crucial for creating targeted drug delivery systems where therapeutic agents are linked to specific cellular targets. The versatility in conjugation enhances therapeutic efficacy and specificity, making it suitable for applications in cancer therapy and other diseases .

Antimicrobial Applications

Studies have shown that PEGylated compounds exhibit enhanced resistance against proteolytic enzymes and improved antibacterial activities. For instance, PEGylated antimicrobial peptides have demonstrated prolonged half-lives and increased efficacy against bacterial infections, highlighting the compound's potential in developing new antimicrobial therapies .

Case Study 1: Targeted Protein Degradation

A study published in EBioMedicine highlighted the use of PROTACs synthesized with this compound to target specific oncogenic proteins. The results indicated a substantial reduction in tumor growth in preclinical models, showcasing the compound's effectiveness in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research involving PEGylated antimicrobial peptides demonstrated that incorporating this compound significantly enhanced their antibacterial properties. The study reported improved stability and efficacy against resistant bacterial strains, suggesting potential applications in developing new antibiotics .

作用机制

The mechanism of action of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester involves its reactive functional groups:

Alkyne Group: Participates in Click Chemistry reactions to form stable triazole linkages.

Amino Group: Reacts with carboxylic acids, activated NHS esters, and carbonyls to form substituted products. These reactions enable the compound to serve as a versatile linker in various applications, facilitating the attachment of different molecules and enhancing their properties.

相似化合物的比较

Molecular Properties :

- Formula: C₂₅H₄₅NO₉

- Molecular weight : 503.63 g/mol

- Purity : >98%

- Solubility : Soluble in DMSO, PEG300, and aqueous buffers .

- Storage : Stable at -20°C for 1 month or -80°C for 6 months .

This compound is widely used in drug delivery systems, particularly for constructing PROTACs, which degrade target proteins via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester with structurally related PEG-based linkers:

Solubility and Stability

- Boc and t-butyl groups : Enhance stability but require deprotection steps. For example, the Boc group is removed with TFA, while the t-butyl ester is cleaved with HCl .

- Azide vs. Propargyl : Azide-containing compounds (e.g., CAS 2093152-79-3) avoid copper toxicity in biological systems but may exhibit slower reaction kinetics .

- PEG chain length : Longer PEG chains (e.g., PEG4 in BP-22735) increase hydrophilicity but reduce membrane permeability .

Key Advantages and Limitations

Target Compound Advantages:

Limitations:

- Deprotection requirements : Adds complexity compared to unprotected analogs like BP-22735 .

生物活性

N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is a specialized polyethylene glycol (PEG) derivative that serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound combines a propargyl group, which is reactive and facilitates click chemistry, with a Boc-protected amino group and a t-butyl ester, enhancing its utility in bioconjugation and drug delivery systems. The biological activity of this compound is primarily linked to its role in targeted protein degradation and therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 503.63 g/mol

- Purity : 98%

- Storage Conditions : -20°C

This compound functions as a linker in PROTAC technology, which employs the ubiquitin-proteasome system to selectively degrade target proteins. The propargyl group allows for efficient conjugation with azide-bearing compounds through copper-catalyzed azide-alkyne click chemistry, forming stable triazole linkages. This mechanism is vital for creating bifunctional molecules that can bind to both the target protein and an E3 ubiquitin ligase, facilitating targeted degradation.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Targeted Protein Degradation : By linking two distinct ligands, this compound enables the selective degradation of specific proteins within cells, which is crucial for therapeutic interventions in various diseases, including cancer.

- Biocompatibility and Stability : The PEG component enhances solubility and reduces immunogenicity, making it suitable for in vivo applications. PEGylation has been shown to improve the pharmacokinetic profiles of therapeutic proteins by prolonging their circulation time and reducing renal clearance .

- Versatility in Conjugation : The presence of the propargyl group allows for diverse applications in bioconjugation, enabling the attachment of various biomolecules or drugs to enhance therapeutic efficacy .

Case Studies and Research Findings

Recent studies have illustrated the effectiveness of PEG-based linkers like this compound in various applications:

- PROTAC Development : Research has demonstrated that PROTACs utilizing this linker can effectively degrade oncogenic proteins, leading to significant anti-tumor activity in preclinical models .

- Antimicrobial Applications : PEGylated compounds have shown enhanced resistance against proteolytic enzymes and improved antibacterial activities. For instance, studies involving PEGylated antimicrobial peptides indicated prolonged half-lives and increased efficacy against bacterial infections .

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other PEG-based linkers.

| Property/Linker | This compound | N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester |

|---|---|---|

| Molecular Weight (g/mol) | 503.63 | 534.64 |

| Functional Groups | Propargyl, Boc-protected amine | Azido, Boc-protected amine |

| Click Chemistry Type | Copper-catalyzed azide-alkyne | Copper-free cycloaddition |

| Primary Application | PROTAC synthesis | Bioconjugation |

| Biological Activity | Targeted protein degradation | Versatile for labeling and imaging |

常见问题

Q. What are the key structural features and physicochemical properties of N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester?

The compound consists of two distinct PEG chains: a propargyl-terminated PEG2 unit and a Boc-protected PEG3 unit with a t-butyl ester. Its molecular formula is C27H38BF2N3O6 (Mol. Wt.: 549.42) with ≥95% purity . The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), while the Boc and t-butyl ester groups provide orthogonal protection for selective deprotection in multi-step syntheses .

Q. How is this compound typically synthesized, and what analytical methods confirm its purity?

Synthesis involves stepwise PEGylation: (1) coupling Boc-protected PEG3-amine with propargyl-PEG2-acid using carbodiimide chemistry, followed by (2) t-butyl ester formation. Purity is confirmed via HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion validation at m/z 549.42) . NMR (¹H, ¹³C) is critical for verifying PEG spacer integrity and absence of unreacted intermediates .

Q. What solvent systems are optimal for dissolving this compound in aqueous and organic reactions?

The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) due to PEG chains. For aqueous reactions, use THF/water mixtures (up to 50% v/v) or PBS (pH 7.4) with sonication. Organic-phase reactions (e.g., ester deprotection) require dichloromethane or chloroform .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during Boc deprotection?

Boc deprotection with TFA may yield inconsistent results due to steric hindrance from PEG chains. Optimization strategies include:

Q. What experimental designs are recommended for studying its stability under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours. Monitor degradation via:

- LC-MS : Detect hydrolysis of t-butyl ester (mass shift of +44 Da from ester cleavage).

- Fluorescence assays : Track propargyl group availability post-incubation using azide-fluorophore conjugates . Note: Stability decreases in serum-containing media due to esterase activity; use protease inhibitors for in vitro studies .

Q. How can the propargyl group be leveraged for site-specific bioconjugation in complex macromolecular systems?

The propargyl group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. Key considerations:

Q. What strategies mitigate PEG-related aggregation in nanoparticle formulations using this compound?

PEG aggregation arises from interchain hydrogen bonding. Mitigation approaches include:

- Co-solvents : Add 5–10% ethanol or propylene glycol during formulation .

- Surface shielding : Blend with shorter PEG derivatives (e.g., PEG1-t-butyl ester) to reduce steric clashes .

- Dynamic light scattering (DLS) : Monitor hydrodynamic diameter changes during formulation optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in click chemistry efficiency between small molecules and proteins?

Lower efficiency in protein conjugation often stems from:

- Steric hindrance : Use flexible PEG4–6 spacers between the protein and propargyl group .

- Reaction pH : Adjust to pH 8.5–9.0 to enhance CuAAC kinetics without denaturing proteins .

- Negative control : Include a non-propargylated PEG analog to quantify non-specific binding .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。